3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Overview
Description
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H11BrF2N2 and a molecular weight of 277.11 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a 4,4-difluoropiperidin-1-yl group at the 5-position of a pyridine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The 4,4-difluoropiperidine is reacted with 3-bromopyridine in the presence of a base to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for coupling reactions and bases such as potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of various industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine can be compared with other similar compounds, such as:
2-Bromo-5-fluoropyridine: This compound has a similar structure but with a fluorine atom instead of the difluoropiperidinyl group.
3-Bromo-5-(4,4-difluoro-1-piperidinyl)pyridine: This is a closely related compound with slight variations in the piperidine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-(4,4-difluoropiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIROBWHDSVMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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